molecular formula C10H11Cl2NO B13821087 3-Chloro-N-(6-chloro-o-tolyl)propionamide CAS No. 39590-62-0

3-Chloro-N-(6-chloro-o-tolyl)propionamide

Cat. No.: B13821087
CAS No.: 39590-62-0
M. Wt: 232.10 g/mol
InChI Key: DYCMPCDPPHAREU-UHFFFAOYSA-N
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Description

3-Chloro-N-(6-chloro-o-tolyl)propionamide is an organic compound with the molecular formula C10H11Cl2NO It is characterized by the presence of two chlorine atoms and a propionamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(6-chloro-o-tolyl)propionamide typically involves the reaction of 6-chloro-o-toluidine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(6-chloro-o-tolyl)propionamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted amides or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Chloro-N-(6-chloro-o-tolyl)propionamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(6-chloro-o-tolyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-chlorophenyl)propionamide
  • 3-Chloro-N-(2-chlorophenyl)propionamide
  • 3-Chloro-N-(3-chlorophenyl)propionamide

Uniqueness

3-Chloro-N-(6-chloro-o-tolyl)propionamide is unique due to the specific positioning of the chlorine atoms and the propionamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

39590-62-0

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-chloro-N-(2-chloro-6-methylphenyl)propanamide

InChI

InChI=1S/C10H11Cl2NO/c1-7-3-2-4-8(12)10(7)13-9(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14)

InChI Key

DYCMPCDPPHAREU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCCl

Origin of Product

United States

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